molecular formula C16H16FN3O2 B2456868 N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251568-18-9

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2456868
CAS RN: 1251568-18-9
M. Wt: 301.321
InChI Key: FHHTWBADSVWLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, also known as FOA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FOA belongs to the class of quinazolinone derivatives, which have demonstrated a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The exact mechanism of action of N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR and MAPK/ERK signaling pathways. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may also exert its neuroprotective effects by reducing oxidative stress and inflammation and promoting neuronal survival.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of oxidative stress and inflammation, and antimicrobial activity. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may also have potential therapeutic applications in regulating glucose and lipid metabolism and reducing insulin resistance.

Advantages and Limitations for Lab Experiments

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has several advantages for lab experiments, including its high potency and selectivity against cancer cells and its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative disorders. However, N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide also has some limitations, including its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials. Future research directions for N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide may include investigating its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases, and optimizing its chemical structure to improve its pharmacokinetics and reduce its toxicity. Additionally, the development of N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide-based nanoparticles and drug delivery systems may enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide can be synthesized using various methods, including the condensation of 4-fluoroaniline and ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 4-fluoroaniline with 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetic acid in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide compound can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide has been shown to exhibit potent anti-proliferative effects against various cancer cell lines, including breast, lung, and colon cancer cells. N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide also demonstrated neuroprotective effects by reducing oxidative stress and inflammation in animal models of Alzheimer's disease and Parkinson's disease. Additionally, N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide exhibited antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

IUPAC Name

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-11-5-7-12(8-6-11)19-15(21)9-20-10-18-14-4-2-1-3-13(14)16(20)22/h5-8,10H,1-4,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHHTWBADSVWLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluorophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

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